Cocciferin D1
Beschreibung
Eigenschaften
Molekularformel |
C75H56O48 |
|---|---|
Molekulargewicht |
1725.2 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-6-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate |
InChI |
InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(102)112-16-42-59(61(119-66(103)19-3-29(78)47(91)30(79)4-19)63(74(111)115-42)121-68(105)21-7-33(82)49(93)34(83)8-21)118-73(110)26-14-40(89)53(97)57(101)58(26)114-41-15-25-45(56(100)54(41)98)44-24(13-39(88)52(96)55(44)99)72(109)117-60-43(17-113-71(25)108)116-75(123-70(107)23-11-37(86)51(95)38(87)12-23)64(122-69(106)22-9-35(84)50(94)36(85)10-22)62(60)120-67(104)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,59-64,74-101,111H,16-17H2/t42-,43-,59-,60-,61+,62+,63-,64-,74?,75+/m1/s1 |
InChI-Schlüssel |
DPFGRTICZLREIT-IFKJBFKRSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H](OC([C@@H]([C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C(C9OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Synonyme |
cocciferin D(1) cocciferin D1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen

Key Observations :
- Cocciferin D1 and D2 share biosynthetic origins but differ in substitution patterns, influencing their hydrophobicity (logP) .
- Agrimoniin’s tetrameric structure contrasts with cocciferin D1’s dimeric form, impacting molecular weight and bioavailability .
Physicochemical Properties
The partition coefficient (logP) is a critical metric for bioavailability. While cocciferin D1’s logP remains unmeasured, its structural analogs provide insights:
Vorbereitungsmethoden
Solvent Selection and Maceration Protocols
Plant-derived compounds like Cocciferin D1 typically require polar solvents for effective extraction. Acetone-based maceration at 4°C has proven effective for stabilizing labile polyphenols during initial isolation. For instance, ellagitannins from Epilobium angustifolium and Quercus robur acorns maintained structural integrity when processed under these conditions, achieving >95% purity in subsequent purification stages.
Critical parameters include:
-
Solvent-to-material ratio : 10:1 (v/w) for optimal compound diffusion
-
Maceration duration : 72–120 hours with periodic agitation
-
Temperature control : 4°C to prevent enzymatic degradation
Sequential Fractionation Strategies
Graded ethanol precipitation effectively separates polyphenolic compounds by molecular weight. In studies of raspberry leaf ellagitannins, incremental ethanol additions (30% → 50% → 70%) yielded distinct fractions enriched with monomeric, oligomeric, and polymeric species. This approach could be adapted for Cocciferin D1 isolation, particularly if it exists as part of a structural continuum with related metabolites.
Chromatographic Purification Systems
Ultra-Performance Liquid Chromatography (UPLC) Optimization
Reverse-phase UPLC with C18 columns (2.1 × 100 mm, 1.7 μm) achieves exceptional resolution for complex polyphenol mixtures. The ACS study demonstrated 97.9% purity for tellimagrandin II using the following conditions:
| Parameter | Specification |
|---|---|
| Mobile Phase A | 0.1% formic acid in H₂O |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5–30% B over 12 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Detection | UV-Vis at 280 nm |
Preparative HPLC Scaling Considerations
For milligram-scale isolation, a Zorbax SB-C18 preparative column (21.2 × 250 mm, 7 μm) with modified gradients enables larger sample loading while maintaining resolution. The purification of vescalagin (94.1% purity) required a 40–65% acetonitrile gradient over 45 minutes at 10 mL/min.
Structural Characterization Approaches
High-Resolution Mass Spectrometry (HRMS)
Orbitrap-based ESI-MS systems provide exact mass measurements critical for verifying molecular formulas. Key spectral features observed in ellagitannin analyses include:
-
⁻ ions for monomeric species (e.g., m/z 785.0654 for tellimagrandin I)
-
Multiply charged ions for oligomers (e.g., ³⁻ at m/z 1045.22 for tetrameric forms)
-
Diagnostic fragments at m/z 300.9990 (ellagic acid)
Multidimensional NMR Spectroscopy
A 600 MHz NMR spectrometer with cryoprobe technology enables full structural elucidation. For Cocciferin D1 characterization, the following experiments would be essential:
-
¹H-¹³C HSQC : Assigns proton-carbon correlations in glycosidic linkages
-
HMBC : Identifies long-range coupling through ester bonds
-
1D-TOCSY : Resolves overlapping signals in polyphenolic moieties
Analytical Validation Strategies
Orthogonal Purity Assessment
Combine three independent methods:
-
UPLC-UV at multiple wavelengths (254 nm, 280 nm, 320 nm)
-
HPLC-CAD for non-UV active impurities
-
qNMR using maleic acid as internal standard
Batch-to-Batch Reproducibility
Implement statistical process control (SPC) charts tracking:
-
Retention time variation (±0.1 min)
-
Peak area RSD (<2%)
-
Mass accuracy (±3 ppm)
Q & A
Q. What orthogonal assays confirm Cocciferin D1’s target engagement in complex biological systems?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to validate binding. Apply fluorescence polarization for kinetic measurements. For in vivo confirmation, generate knock-in models with tagged targets (e.g., FLAG-tagged proteins). Correlate findings with phenotypic outcomes (e.g., apoptosis assays) to establish causality .
Data Presentation and Reporting
- Tables : Include detailed SAR tables with derivatives, IC50 values, and selectivity indices.
- Figures : Use heatmaps for omics data, dose-response curves for bioactivity, and structural models for binding interactions. Adhere to journal-specific formatting guidelines (e.g., color schemes, axis labels) .
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